molecular formula C10H5ClF3NO B6294424 5-(2-Chloro-5-(trifluoromethyl)phenyl)oxazole CAS No. 2142109-62-2

5-(2-Chloro-5-(trifluoromethyl)phenyl)oxazole

Cat. No.: B6294424
CAS No.: 2142109-62-2
M. Wt: 247.60 g/mol
InChI Key: AQDBPMPMTQENJO-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-(trifluoromethyl)phenyl)oxazole (CAS 2142109-62-2) is a high-value fluorinated heterocyclic compound serving as a versatile synthetic intermediate in modern chemical research. Its structure combines an oxazole ring with a chlorophenyl group bearing a metabolically robust trifluoromethyl substituent, making it a privileged scaffold in the design and discovery of novel active molecules . This compound is primarily used as a key building block in medicinal chemistry and agrochemical development. The oxazole ring is a common pharmacophore found in compounds with diverse biological activities . The presence of the trifluoromethyl group is a strategic feature known to profoundly influence a molecule's physicochemical properties, such as enhancing its metabolic stability, lipophilicity, and overall bioavailability . The chlorine atom at the 2-position of the phenyl ring provides a handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to rapidly generate a library of analogues for structure-activity relationship (SAR) studies . Applications & Research Value: Medicinal Chemistry: A core intermediate for constructing potential therapeutic agents. The trifluoromethyloxazole motif is frequently explored in the synthesis of compounds for screening against various disease targets . Agrochemical Research: Used in the development of new crop protection agents. Fluorinated heterocycles like this one are often investigated for fungicidal and other pesticidal activities . Materials Science: May serve as a precursor for the synthesis of fluorinated organic materials with tailored electronic or surface properties. WARNING: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-8-2-1-6(10(12,13)14)3-7(8)9-4-15-5-16-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDBPMPMTQENJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CN=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-(trifluoromethyl)phenyl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)benzoyl chloride with an appropriate amine to form the corresponding amide, which is then cyclized to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-(trifluoromethyl)phenyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

5-(2-Chloro-5-(trifluoromethyl)phenyl)oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-(trifluoromethyl)phenyl)oxazole involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use, such as its biological activity or role in chemical reactions. Detailed studies are required to elucidate these mechanisms fully .

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula: $ \text{C}{10}\text{H}5\text{ClF}_3\text{NO} $
  • Key Features: Contains an oxazole core substituted with a 2-chloro-5-(trifluoromethyl)phenyl group.
    Synthesis : Prepared via coupling reactions, as demonstrated in , where 5-(2-chloro-5-(trifluoromethyl)phenyl)-2-furoic acid derivatives were synthesized with yields up to 80% using carbamate-protected intermediates .
    Characterization : Confirmed via $ ^1\text{H} $ NMR (e.g., δ 7.95–7.98 ppm for aromatic protons) and HRMS (observed m/z 361.0) .

Comparison with Similar Compounds

Structural Isomers: Meta vs. Para Substituents

Compound Name Substituent Position Molecular Weight (g/mol) Key Properties/Applications
5-[3-(Trifluoromethyl)phenyl]oxazole (SS-6487) Meta-CF$_3$ 213.15 Purity: 95%; CAS 175205-48-8; used in agrochemical intermediates
5-[4-(Trifluoromethyl)phenyl]oxazole (ST-3565) Para-CF$_3$ 213.15 Purity: 95%; CAS 87150-14-9; higher commercial availability (Kanto Reagents)

Key Differences :

  • Electronic Effects : Para-CF$3$ groups exhibit stronger electron-withdrawing effects compared to meta-CF$3$, influencing reactivity in electrophilic substitution reactions.
  • Steric Hindrance : Meta substitution may reduce steric bulk, enhancing binding to biological targets .

Functional Group Variations

Compound Name Functional Group Molecular Weight (g/mol) Key Data
5-[4-(Trifluoromethoxy)phenyl]oxazole -OCF$_3$ 229.15 CAS 1227954-44-0; priced at ¥68,000/5g (Kanto Reagents)
5-Hydroxy-3-[4-(trifluoromethyl)phenyl]isoxazole Isoxazole + -OH 229.16 CAS 1188228-02-5; potential for hydrogen bonding in drug design
5-(2-Chloro-4-fluorophenyl)-oxazole -Cl, -F 197.59 CAS 2004517-65-9; fluorination may enhance metabolic stability

Key Differences :

  • Trifluoromethoxy (-OCF$3$) : Offers increased lipophilicity compared to trifluoromethyl (-CF$3$), affecting membrane permeability .
  • Isoxazole vs. Oxazole : Isoxazoles (O and N adjacent) exhibit distinct electronic profiles, influencing stability and biological activity .

Chloromethyl Derivatives

Compound Name Chloromethyl Position Molecular Weight (g/mol) Applications
2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]oxazole Position 2 261.63 CAS 1094452-29-5; reactive site for further functionalization
5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Position 5 249.62 CAS 844498-80-2; used in pesticide synthesis

Key Differences :

  • Reactivity : Chloromethyl groups enable nucleophilic substitutions (e.g., SN2 reactions), facilitating derivatization for drug discovery .

Biological Activity

5-(2-Chloro-5-(trifluoromethyl)phenyl)oxazole is an organic compound belonging to the oxazole family, characterized by its unique five-membered heterocyclic structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring, which enhances its chemical reactivity and biological properties. The presence of chlorine further modifies its electronic characteristics, making it a subject of interest for various applications, including pharmaceuticals and materials science.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest potential cytotoxic effects on cancer cells, although specific data on this compound is limited.
  • Anti-inflammatory Effects : Compounds with similar structures have been linked to modulation of inflammatory pathways.

The biological activity of this compound is thought to involve interactions with specific biological targets such as enzymes and receptors. This interaction can lead to inhibition of certain biochemical pathways or modulation of receptor activity, which is crucial for its therapeutic potential.

Case Studies and Experimental Data

While direct studies on this compound are sparse, research on related oxazole derivatives provides insight into its potential effects. For instance, derivatives of oxazole have demonstrated significant activity against various cancer cell lines:

CompoundCell Line TestedIC50 Value (µM)Activity Type
Compound 1MCF-7 (Breast Cancer)15.63Cytotoxic
Compound 2A549 (Lung Cancer)0.12 - 2.78Cytotoxic
Compound 3OVXF 899 (Ovarian Cancer)2.76Antitumor

These findings indicate that modifications in the oxazole structure can lead to enhanced biological activity, suggesting that similar investigations on this compound could yield valuable information regarding its pharmacological properties .

Synthesis and Chemical Reactions

The synthesis of this compound can be optimized through various methods involving reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. Adjusting reaction conditions such as temperature and solvent choice can significantly impact yield and purity.

Future Directions

Further research is essential to elucidate the specific biological mechanisms and therapeutic applications of this compound. Investigations should focus on:

  • In vitro Studies : To assess cytotoxicity across various cancer cell lines.
  • In vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) : To identify modifications that enhance biological activity.

Q & A

Q. What are the common synthetic routes for 5-(2-Chloro-5-(trifluoromethyl)phenyl)oxazole, and how can reaction yields be optimized?

Answer: The synthesis typically involves palladium-catalyzed coupling reactions or heterocyclic ring formation. Key steps include:

  • Substitution reactions : Use NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF) to introduce chloro or trifluoromethyl groups .
  • Coupling reactions : Pd(PPh₃)₄ with triethylamine (Et₃N) facilitates aryl-aryl bond formation .
  • Oxazole ring closure : Cyclization of precursors like β-keto esters or nitriles under acidic or thermal conditions .

Q. Optimization strategies :

  • Adjust catalyst loading (e.g., 5–10 mol% Pd) and reaction time (e.g., 12–24 hours).
  • Use high-purity solvents to minimize side reactions.
  • Monitor intermediates via TLC or HPLC to identify bottlenecks .

Q. What analytical techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity (e.g., δ 7.57 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 275.61 for C₁₁H₅ClF₃NO₂) .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., monoclinic crystal system with β = 100.571°) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of oxazole derivatives?

Answer: Contradictions often arise from assay conditions or structural variations. Methodological approaches include:

  • Standardized bioassays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls .
  • Structure-Activity Relationship (SAR) studies : Compare analogs (e.g., replacing Cl with CF₃O to assess electronic effects) .
  • Molecular docking : Predict binding modes to targets (e.g., S1P1 receptors) using software like AutoDock .

Example : A study found varying anticancer activity due to trifluoromethyl positioning; SAR analysis linked meta-substitution to enhanced potency .

Q. What strategies mitigate low yields in multi-step syntheses of halogenated oxazoles?

Answer: Common issues and solutions :

  • Intermediate instability : Use low-temperature (-78°C) conditions for lithiation steps .
  • Side reactions : Introduce protecting groups (e.g., tert-butyl carbamates) for reactive sites .
  • Catalyst deactivation : Pre-purify reagents (e.g., Cs₂CO₃) to remove moisture .

Case study : A Pd-mediated coupling achieved 28% yield by optimizing solvent (1,4-dioxane) and base (Cs₂CO₃) .

Q. How does the electronic nature of substituents influence the reactivity of this compound?

Answer:

  • Trifluoromethyl group : Strong electron-withdrawing effect stabilizes intermediates but reduces nucleophilicity .
  • Chlorine substituent : Ortho/para-directing in electrophilic substitutions; enhances oxidative stability .

Q. Experimental validation :

  • Hammett analysis : σₚ values correlate with reaction rates in SNAr reactions .
  • DFT calculations : Predict charge distribution (e.g., LUMO localization on oxazole ring) .

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